

ML089: A Technical Guide to a Potent Phosphomannose Isomerase Inhibitor

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Compound of Interest		
Compound Name:	ML089	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ML089**, a potent and selective inhibitor of phosphomannose isomerase (PMI). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to support researchers and drug development professionals in their understanding and potential application of this compound.

Core Concepts: The Role of Phosphomannose Isomerase and the Therapeutic Rationale for Its Inhibition

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), is a crucial enzyme in mannose metabolism. It catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[1][2] This function places PMI at a critical juncture, linking the metabolism of mannose to glycolysis.[2] In the context of protein glycosylation, a vital cellular process, PMI competes with phosphomannomutase 2 (PMM2) for the common substrate, Man-6-P.[1] PMM2 converts Man-6-P to mannose-1-phosphate, a precursor for the synthesis of GDP-mannose, which is essential for the proper glycosylation of proteins.[2]

Congenital Disorder of Glycosylation, Type Ia (CDG-Ia), is a genetic disorder caused by mutations in the PMM2 gene, leading to deficient PMM2 activity.[3][4] This deficiency results in



impaired protein glycosylation. While mannose supplementation has been considered as a therapeutic strategy, its efficacy is limited because the majority of the resulting Man-6-P is catabolized by PMI into the glycolytic pathway, rather than being utilized for glycosylation.[5]

The therapeutic hypothesis for PMI inhibition in the context of CDG-Ia is that by blocking the conversion of Man-6-P to Fru-6-P, more Man-6-P will be available for the residual PMM2 activity, thereby shunting the substrate towards the glycosylation pathway and potentially ameliorating the glycosylation defects.[4][5] **ML089** was developed as a chemical probe to investigate this therapeutic strategy.[3][4]

Quantitative Data for PMI Inhibitors

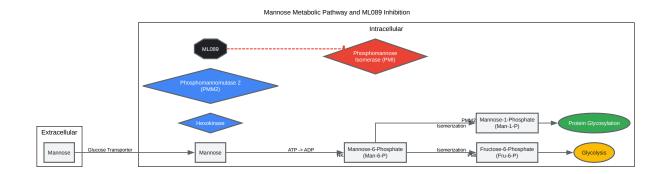
The following table summarizes the key quantitative data for **ML089** and other relevant phosphomannose isomerase inhibitors.

Compoun d	Target	IC50	K_i_	Mechanis m of Action	Selectivit y	Referenc e
ML089	Human Phosphom annose Isomerase (PMI)	1.3 μΜ	Not Reported	Likely Non- competitive or Un- competitive	>69-fold selective over PMM2 (IC50 > 83 µM)	[1][4][6][7]
MLS03157 71	Phosphom annose Isomerase (MPI)	~1 µM	1.4 μΜ	Competitiv e	Not specified	[1][8]
Thr101	Phosphom annose Isomerase (PMI)	2.9 μΜ	Not Reported	Not specified	Specifically inhibits PMI and not PMM2	[1][7]

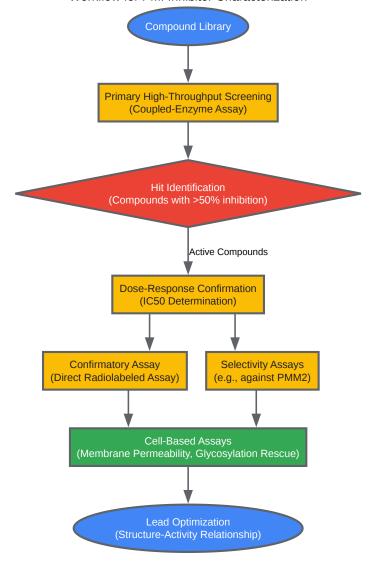
Signaling Pathway and Inhibition by ML089



The diagram below illustrates the mannose metabolic pathway, highlighting the central role of phosphomannose isomerase and the point of inhibition by **ML089**.



Workflow for PMI Inhibitor Characterization



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